(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate
Overview
Description
(S)-2-Amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C15H12F6N2O5 and its molecular weight is 414.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
A variety of 2-amino-4H-chromene derivatives, which share structural similarities with the compound , have been synthesized using environmentally friendly approaches. For instance, potassium phthalimide-N-oxyl (POPINO) has been employed as a novel organocatalyst for the synthesis of diverse 2-amino-4H-chromen derivatives in water, showcasing a clean, transition metal-free method with advantages such as high yields and low cost (Dekamin, Eslami, & Maleki, 2013).
Antimicrobial Activity
Substituted chromeno[2,3-d]pyrimidinone derivatives, synthesized through a solvent-free condensation process, have been evaluated for their antimicrobial activity. This method benefits from high yields, cleaner reactions, and greener conditions, indicating the potential of chromene derivatives in developing new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).
Phototherapeutic Applications
The synthesis and biological evaluation of a novel photoactivatable bichromophoric conjugate, which combines a singlet oxygen photosensitizer and a nitric oxide photodonor, highlights the potential of chromene derivatives in phototherapeutic applications, particularly in killing cancer cells through regulated photogeneration of therapeutic agents (Fraix et al., 2016).
Enzyme Inhibition for Therapeutic Applications
N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives have been synthesized and evaluated for their cyclooxygenase inhibiting properties, demonstrating potential in developing novel anti-inflammatory drugs (Rambabu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]propanamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3.C2HF3O2/c1-6(17)12(20)18-7-2-3-8-9(13(14,15)16)5-11(19)21-10(8)4-7;3-2(4,5)1(6)7/h2-6H,17H2,1H3,(H,18,20);(H,6,7)/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGLUJXYGFQWBT-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647363 | |
Record name | Trifluoroacetic acid--N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alaninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201847-57-6 | |
Record name | Trifluoroacetic acid--N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alaninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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